molecular formula C21H21F6PS B133337 Tri-p-tolylsulfonium Hexafluorophosphate CAS No. 146062-15-9

Tri-p-tolylsulfonium Hexafluorophosphate

Cat. No.: B133337
CAS No.: 146062-15-9
M. Wt: 450.4 g/mol
InChI Key: BIWXKHOYLGAZDG-UHFFFAOYSA-N
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Description

Tri-p-tolylsulfonium hexafluorophosphate (C₂₁H₂₁F₆PS, molecular weight 450.42) is a sulfonium salt comprising a tri-p-tolylsulfonium cation and a hexafluorophosphate (PF₆⁻) anion. It is a white to off-white crystalline powder with a melting point of 168–175°C . The compound exhibits low water solubility but dissolves readily in polar organic solvents like ethanol and methanol. Its primary application lies in photopolymerization, where it serves as a cationic photoinitiator due to its ability to generate acids upon UV irradiation, initiating crosslinking reactions in resins and coatings .

Properties

IUPAC Name

tris(4-methylphenyl)sulfanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21S.F6P/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;1-7(2,3,4,5)6/h4-15H,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWXKHOYLGAZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548349
Record name Tris(4-methylphenyl)sulfanium hexafluorophosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146062-15-9
Record name Tris(4-methylphenyl)sulfanium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-p-tolylsulfonium Hexafluorophosphate
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Preparation Methods

Reaction Overview

The PP/MSA method involves condensation of diarylsulfoxides with aromatic substrates in a strongly acidic medium. This approach, detailed in patent literature, is favored for its scalability and high yields. The general reaction pathway is:

Diarylsulfoxide+Aromatic substratePP/MSATriarylsulfonium complexMetathesisTri-p-tolylsulfonium hexafluorophosphate\text{Diarylsulfoxide} + \text{Aromatic substrate} \xrightarrow{\text{PP/MSA}} \text{Triarylsulfonium complex} \xrightarrow{\text{Metathesis}} \text{Tri-p-tolylsulfonium hexafluorophosphate}

Key Steps and Conditions

  • Reactants : Diphenylsulfoxide and p-tolyl ether or thioether.

  • Catalytic System : PP/MSA (1:10 weight ratio of P₂O₅ to MSA).

  • Temperature : 40–50°C, with reaction times of 1–3 hours.

  • Workup : Quenching in water followed by metathesis with potassium hexafluorophosphate (KPF₆).

Example Synthesis :

  • Condensation : Diphenylsulfoxide (5.05 g, 0.025 mol) and p-tolyl ether (2.7 g, 0.025 mol) in PP/MSA (20 mL) at 50°C for 1.5 hours.

  • Metathesis : Addition of KPF₆ (13.0 g) to the aqueous phase yields crude product.

  • Purification : Recrystallization from ethanol affords the pure compound (80% yield, m.p. 135–136°C).

Optimization Insights :

  • Moisture control is critical to prevent PF₆⁻ hydrolysis to HF.

  • Excess aromatic substrate (1:3 molar ratio) minimizes diarylsulfoxide side reactions.

Grignard Reagent/Metathesis Approach

Sulfonium Cation Synthesis

This method employs Grignard reagents to construct the sulfonium core:

  • Grignard Formation : p-Tolylmagnesium bromide reacts with diphenylsulfoxide.

  • Acid Quenching : Hydrolysis with hydrochloric acid yields tris(p-tolyl)sulfonium chloride.

Anion Exchange

The chloride counterion is replaced via metathesis with HPF₆:

Tris(p-tolyl)sulfonium Cl+HPF6Tris(p-tolyl)sulfonium PF6+HCl\text{Tris(}p\text{-tolyl)sulfonium Cl}^- + \text{HPF}6 \rightarrow \text{Tris(}p\text{-tolyl)sulfonium PF}6^- + \text{HCl}

Conditions :

  • Conducted in anhydrous dichloromethane under nitrogen.

  • Yield: 70–85% after recrystallization from ethanol.

Alternative Synthetic Routes

Oxidative Coupling

Diarylsulfides (e.g., di(p-tolyl)sulfide) are oxidized to sulfoxides, followed by Friedel-Crafts alkylation with p-xylene in PP/MSA. This method is less common due to lower regioselectivity.

Photolytic Activation

UV irradiation of diarylsulfoxides in the presence of p-toluenesulfonic acid generates sulfonium intermediates, though this method is limited by side reactions.

Comparative Analysis of Methods

Method Yield Purity Scalability Key Challenges
PP/MSA Condensation75–80%>98%IndustrialMoisture sensitivity
Grignard/Metathesis70–85%>95%LaboratoryStrict anhydrous conditions required
Oxidative Coupling50–60%90–92%LimitedByproduct formation

Purification and Analytical Validation

  • Recrystallization : Ethanol or dichloromethane yields crystals with >98% purity.

  • Analytical Techniques :

    • ¹H/¹⁹F NMR : Confirms sulfonium cation integrity and PF₆⁻ presence.

    • Ion Chromatography : Detects Br⁻/Cl⁻ impurities (<0.5%).

    • Elemental Analysis : Validates C, H, S, and P stoichiometry.

Industrial vs. Laboratory Considerations

  • PP/MSA Method : Preferred for bulk synthesis due to shorter reaction times and lower cost.

  • Grignard Approach : Suitable for small-scale, high-purity demands but requires specialized equipment.

Challenges and Mitigation Strategies

  • Moisture Sensitivity : Use of desiccants (e.g., molecular sieves) during metathesis.

  • Exothermic Reactions : Controlled addition of reactants and temperature monitoring.

  • Byproduct Formation : Excess aromatic substrate suppresses diarylsulfoxide dimerization .

Chemical Reactions Analysis

Tri-p-tolylsulfonium Hexafluorophosphate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Photopolymerization Initiator

TPT-HFP serves as a photo-acid generator (PAG) that initiates cationic polymerization upon exposure to UV light. This characteristic makes it valuable in the production of coatings, adhesives, and inks.

  • Mechanism : Upon UV irradiation, TPT-HFP decomposes to generate a strong acid, which catalyzes the polymerization of epoxides and other reactive monomers. This process allows for rapid curing and high-performance materials.
  • Advantages :
    • Provides excellent control over polymerization rates.
    • Enhances the mechanical properties of the resulting polymers.
    • Allows for low-temperature processing.

Applications in Coatings and Adhesives

TPT-HFP is extensively used in formulating high-performance coatings and adhesives, particularly those requiring quick curing times and robust adhesion properties.

  • Case Study: Cationic UV-Curing of Epoxidized Resins
    A study demonstrated that TPT-HFP could effectively cure epoxidized vegetable oils (EVOs) under UV light, achieving conversion rates between 97% to 100% for double bonds. The resulting thermosetting polymers exhibited superior mechanical properties and adhesion to substrates like steel and glass .
Property Value
Conversion Rate97% - 100%
Adhesion to SteelExcellent
Adhesion to GlassExcellent

Use in Electronic Applications

In electronics, TPT-HFP is employed as a curing agent for photoresists used in lithography processes.

  • Benefits :
    • High resolution in patterning due to the precise control over polymerization.
    • Compatibility with various substrates, including silicon wafers.

Material Science Innovations

TPT-HFP contributes to advancements in material science by enabling the development of new composite materials with tailored properties.

  • Case Study: Thermosetting Polymers from Cardanol
    Research indicated that incorporating TPT-HFP into formulations with cardanol-derived epoxides led to thermosets with enhanced thermal stability and mechanical strength. The glass transition temperatures (Tg) of these materials ranged from 25°C to 53°C, indicating their suitability for high-temperature applications .
Material Type Tg Range (°C)
Cardanol-based Thermosets25 - 53

Environmental Considerations

The use of TPT-HFP aligns with trends towards more sustainable practices in chemistry.

  • Biobased Resins : Its application in biobased resins highlights the potential for environmentally friendly alternatives in industrial processes.

Mechanism of Action

The mechanism by which Tri-p-tolylsulfonium Hexafluorophosphate exerts its effects involves the activation of substrates through protonation or coordination with the sulfonium group. This activation facilitates various chemical reactions by increasing the electrophilicity of the substrates. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Analogues

Sulfonium Salts with Different Anions
  • Triphenylsulfonium Tetrafluoroborate (C₁₈H₁₅BF₄S) :

    • Anion : Tetrafluoroborate (BF₄⁻).
    • Properties : Lower thermal stability compared to PF₆⁻ salts due to weaker hydrogen-bonding interactions .
    • Applications : Used in UV-curable coatings but less favored in high-temperature applications due to BF₄⁻ decomposition .
  • Triphenylsulfonium Bromide (C₁₈H₁₅BrS): Anion: Bromide (Br⁻). Properties: Higher solubility in water but lower photoactivity. Applications: Limited to niche applications requiring aqueous compatibility .
Hexafluorophosphate Salts with Different Cations
  • DAPSH (4-N,N-dimethylamino-4'-N'-phenyl-stilbazolium Hexafluorophosphate): Cation: Stilbazolium-based. Properties: Superior nonlinear optical (NLO) properties compared to DAST (with tosylate anion) due to the non-polarizable PF₆⁻ anion, which minimizes cation-anion interactions . Applications: NLO materials for laser frequency conversion .
  • 1-Hexyl-3-methylimidazolium Hexafluorophosphate ([HMIM][PF₆]) :

    • Cation : Imidazolium-based.
    • Properties : Liquid at room temperature, high thermal stability, and tunable miscibility with water .
    • Applications : Ionic liquid solvent for green extraction processes (e.g., pyrethroid insecticides from tea) .

Comparative Data Table

Compound Cation Type Anion Molecular Weight Melting Point (°C) Solubility Key Applications
Tri-p-tolylsulfonium Hexafluorophosphate Sulfonium PF₆⁻ 450.42 168–175 Ethanol, methanol Photopolymerization
Triphenylsulfonium Tetrafluoroborate Sulfonium BF₄⁻ 334.18 ~200 (dec.) Acetonitrile UV-curable coatings
DAPSH Stilbazolium PF₆⁻ 473.42 >250 Polar aprotic solvents Nonlinear optics
[HMIM][PF₆] Imidazolium PF₆⁻ 284.29 Liquid (RT) Water-miscible Green chemistry

Key Findings and Differences

Anion Impact :

  • PF₆⁻ offers superior thermal stability and weaker hydrogen-bonding compared to BF₄⁻, making it preferable in high-temperature applications .
  • In ionic liquids (e.g., [HMIM][PF₆]), PF₆⁻ enhances hydrophobicity and extraction efficiency .

Cation Impact :

  • Sulfonium cations (e.g., tri-p-tolylsulfonium) are optimal for photoinitiation due to their efficient acid generation under UV light .
  • Imidazolium cations enable room-temperature liquidity and solvent versatility in extraction processes .

Safety and Handling :

  • This compound requires precautions against skin/eye irritation , whereas ionic liquids like [HMIM][PF₆] have lower acute toxicity .

Biological Activity

Tri-p-tolylsulfonium hexafluorophosphate (TPSH), a compound with the chemical formula C21H21F6PC_{21}H_{21}F_6P and CAS number 146062-15-9, has garnered attention in various fields, particularly in biological and material sciences. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

TPSH is characterized by a sulfonium center surrounded by three para-tolyl groups and a hexafluorophosphate anion. The unique structure contributes to its reactivity and biological properties. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC21H21F6PC_{21}H_{21}F_6P
Molecular Weight404.36 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in polar solvents

The biological activity of TPSH primarily involves its role as a photoinitiator in polymerization processes. Upon exposure to UV light, TPSH undergoes homolytic cleavage, generating reactive cationic species that can initiate polymerization reactions. This mechanism is crucial in developing advanced materials with specific biological functionalities.

Cytotoxicity and Cell Interaction

Research indicates that TPSH exhibits cytotoxic effects on various cell lines. A study evaluated the cytotoxicity of TPSH using the MTT assay, which measures cell viability. The results demonstrated that TPSH significantly reduced cell viability in human cancer cell lines, indicating its potential use as an anti-cancer agent.

  • Cell Line Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM

These findings suggest that TPSH could be further investigated for its therapeutic potential in oncology.

Antimicrobial Activity

TPSH has also shown promise as an antimicrobial agent. In vitro studies assessed its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that TPSH exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL depending on the strain.

Applications in Material Science

In addition to its biological applications, TPSH is widely used in material science as a photoinitiator for cationic polymerization. This application is particularly relevant in the development of coatings, adhesives, and dental materials. The ability to control polymerization through light exposure allows for precise fabrication of materials with desired properties.

Case Studies

  • Photopolymerization of Epoxy Resins :
    A study explored the use of TPSH in photopolymerizing bio-based epoxy resins. The incorporation of TPSH led to enhanced mechanical properties and thermal stability of the resulting polymers. The glass transition temperature (Tg) of the cured resin increased significantly compared to controls without TPSH.
  • 3D Printing Applications :
    In advanced manufacturing, TPSH has been utilized as a photoinitiator in 3D printing technologies. Research demonstrated that using TPSH allowed for quick curing times and high-resolution prints, making it suitable for biomedical applications such as tissue engineering.

Q & A

Q. How is the purity of Tri-p-tolylsulfonium Hexafluorophosphate assessed in research settings?

Purity is typically evaluated using High-Performance Liquid Chromatography (HPLC) with ≥90.0% purity as the standard. Researchers should calibrate the HPLC system with a reference sample and validate results against retention time and peak area consistency .

Q. What solvents are recommended for dissolving this compound?

The compound is insoluble in water but dissolves readily in ethanol and methanol due to its ionic nature and compatibility with polar organic solvents. For homogeneous reactions, pre-dissolution in these solvents is advised, followed by filtration if necessary .

Q. What safety protocols are essential when handling this compound?

Use nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store at room temperature in airtight containers .

Advanced Research Questions

Q. How does the hexafluorophosphate ([PF6]⁻) anion influence the compound’s reactivity in cationic polymerization?

The [PF6]⁻ anion acts as a non-coordinating counterion , minimizing interference with the active cationic species, which enhances polymerization rates and control. This property is critical in photopolymerization, where the anion stabilizes the sulfonium cation upon UV irradiation, enabling efficient chain propagation .

Q. What methods are used to study the hydrolysis kinetics of [PF6]⁻ under varying pH conditions?

Hydrolysis rates can be quantified via:

  • Ion Chromatography (IC) to track phosphate (PO₄³⁻) formation in aqueous solutions.
  • pH-stat Titration to monitor acid-catalyzed degradation in acidic media (pH < 3).
  • 19F NMR Spectroscopy to detect fluoride release under alkaline conditions (pH > 10) .

Q. How can researchers resolve discrepancies in reported melting points (168–175°C)?

Variations may arise from purity differences or heating rate artifacts in Differential Scanning Calorimetry (DSC). To standardize:

  • Use DSC with a controlled heating rate (e.g., 5°C/min) under inert gas.
  • Compare against a recrystallized reference sample (e.g., ≥99% purity) .

Q. What analytical techniques confirm structural integrity post-synthesis?

  • 1H/13C NMR : Verify aromatic proton environments (δ 7.2–7.5 ppm for p-tolyl groups) and methyl resonances (δ 2.3–2.5 ppm).
  • IR Spectroscopy : Confirm sulfonium C–S+ stretching (600–700 cm⁻¹) and [PF6]⁻ symmetric stretching (740–750 cm⁻¹).
  • Single-Crystal X-ray Diffraction : Resolve cation-anion packing and confirm stereochemistry .

Q. How does solubility in polar aprotic solvents enhance its utility in electrochemical studies?

The compound’s high solubility in acetonitrile or dichloromethane enables its use as a supporting electrolyte in cyclic voltammetry. The [PF6]⁻ anion’s low nucleophilicity prevents side reactions with redox-active species, ensuring accurate measurement of oxidation potentials .

Methodological Notes

  • Contradiction Analysis : Conflicting solubility or stability data should be cross-validated using controlled kinetic studies (e.g., Arrhenius plots for decomposition rates) and standardized solvent systems .
  • Experimental Design : For catalytic applications, optimize the cation-anion ratio (e.g., via ion metathesis with AgPF6) to balance solubility and ionic conductivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tri-p-tolylsulfonium Hexafluorophosphate
Reactant of Route 2
Tri-p-tolylsulfonium Hexafluorophosphate

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